molecular formula C36H71NO3 B14066988 Octadecanamide, N-hydroxy-N-(1-oxooctadecyl)- CAS No. 10126-70-2

Octadecanamide, N-hydroxy-N-(1-oxooctadecyl)-

Cat. No.: B14066988
CAS No.: 10126-70-2
M. Wt: 566.0 g/mol
InChI Key: KPUCFIHHBVGUNY-UHFFFAOYSA-N
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Description

Octadecanamide, N-hydroxy-N-(1-oxooctadecyl)-: is a chemical compound with the molecular formula C36H71NO3 and a molecular weight of 565.95 g/mol . This compound is known for its unique structure, which includes a long hydrocarbon chain and functional groups that contribute to its reactivity and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octadecanamide, N-hydroxy-N-(1-oxooctadecyl)- typically involves the reaction of octadecanoic acid with hydroxylamine under specific conditions. The reaction is carried out in the presence of a dehydrating agent to facilitate the formation of the amide bond. The process may involve the following steps:

    Activation of Octadecanoic Acid: Octadecanoic acid is activated using a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to form an active ester intermediate.

    Reaction with Hydroxylamine: The active ester intermediate reacts with hydroxylamine to form the desired amide product.

Industrial Production Methods

In an industrial setting, the production of Octadecanamide, N-hydroxy-N-(1-oxooctadecyl)- may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include:

    Batch Reactors: The reactants are mixed in a batch reactor, and the reaction is allowed to proceed under controlled temperature and pressure conditions.

    Continuous Flow Reactors: The reactants are continuously fed into a reactor, and the product is continuously removed, allowing for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

Octadecanamide, N-hydroxy-N-(1-oxooctadecyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution Reagents: Halogens (Cl2, Br2), alkylating agents

Major Products Formed

    Oxidation Products: Oxo derivatives

    Reduction Products: Alcohols, amines

    Substitution Products: Halogenated derivatives, alkylated derivatives

Scientific Research Applications

Octadecanamide, N-hydroxy-N-(1-oxooctadecyl)- has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical processes.

    Biology: Studied for its potential role in biological systems, including its interactions with cellular membranes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the formulation of cosmetics, lubricants, and other industrial products.

Mechanism of Action

The mechanism of action of Octadecanamide, N-hydroxy-N-(1-oxooctadecyl)- involves its interaction with specific molecular targets and pathways. The compound’s long hydrocarbon chain allows it to integrate into lipid bilayers, affecting membrane fluidity and function. Additionally, its functional groups enable it to interact with enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Octadecanamide, N-hydroxy-N-(1-oxooctadecyl)- can be compared with other similar compounds, such as:

    Stearamide: Similar structure but lacks the hydroxyl and oxo functional groups.

    Oleamide: Contains a double bond in the hydrocarbon chain, leading to different physical and chemical properties.

    Palmitamide: Shorter hydrocarbon chain, resulting in different solubility and reactivity.

The uniqueness of Octadecanamide, N-hydroxy-N-(1-oxooctadecyl)- lies in its specific combination of functional groups and long hydrocarbon chain, which confer distinct properties and applications.

Properties

CAS No.

10126-70-2

Molecular Formula

C36H71NO3

Molecular Weight

566.0 g/mol

IUPAC Name

N-hydroxy-N-octadecanoyloctadecanamide

InChI

InChI=1S/C36H71NO3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35(38)37(40)36(39)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h40H,3-34H2,1-2H3

InChI Key

KPUCFIHHBVGUNY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)N(C(=O)CCCCCCCCCCCCCCCCC)O

Origin of Product

United States

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